3-amino-N-(4-hydroxyphenyl)-N-methylbenzamide
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Overview
Description
3-amino-N-(4-hydroxyphenyl)-N-methylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group, a hydroxyphenyl group, and a methyl group attached to the benzamide core
Mechanism of Action
Target of Action
Similar compounds have been documented as kinase inhibitors , suggesting that 3-amino-N-(4-hydroxyphenyl)-N-methylbenzamide may also interact with kinases. Kinases play a crucial role in cellular signaling, regulating various cellular activities such as cell growth, division, and metabolism.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can act as fluorescent substrates of peroxidase (PO), undergoing enzymatically cross-linking reactions to surrounding cell constituents .
Cellular Effects
Related compounds have been shown to have significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM .
Molecular Mechanism
Related compounds have been shown to inhibit carbonic anhydrase IX (CA IX), a gene overexpressed in many solid tumors .
Metabolic Pathways
Related compounds have been shown to interfere with the metabolism of tumor cells, shifting their metabolism to anaerobic glycolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-(4-hydroxyphenyl)-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyaniline and N-methylbenzoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Procedure: The 4-hydroxyaniline is reacted with N-methylbenzoyl chloride in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production may also involve the use of automated reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-amino-N-(4-hydroxyphenyl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
Chemistry:
Organic Synthesis: 3-amino-N-(4-hydroxyphenyl)-N-methylbenzamide is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: This compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development:
Industry:
Material Science: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
- 3-amino-N-(4-methoxyphenyl)-N-methylbenzamide
- 3-amino-N-(4-chlorophenyl)-N-methylbenzamide
- 3-amino-N-(4-nitrophenyl)-N-methylbenzamide
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring (e.g., hydroxy, methoxy, chloro, nitro) can significantly alter the compound’s chemical and biological properties.
- Uniqueness: 3-amino-N-(4-hydroxyphenyl)-N-methylbenzamide is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and enhance its solubility in water. This feature may influence its biological activity and make it distinct from other similar compounds.
Properties
IUPAC Name |
3-amino-N-(4-hydroxyphenyl)-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16(12-5-7-13(17)8-6-12)14(18)10-3-2-4-11(15)9-10/h2-9,17H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCMSOCYBZTNOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C(=O)C2=CC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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